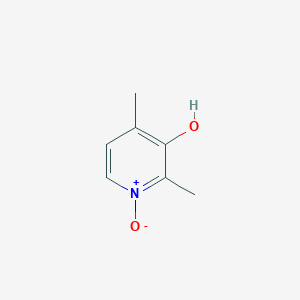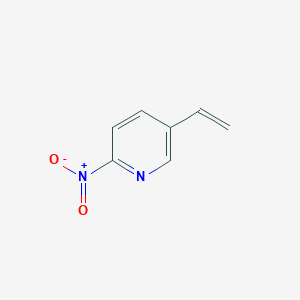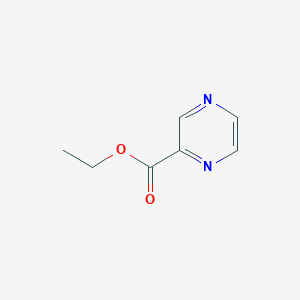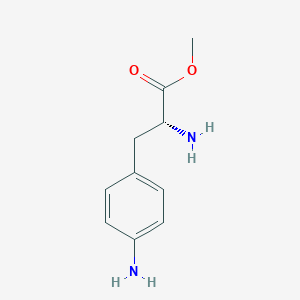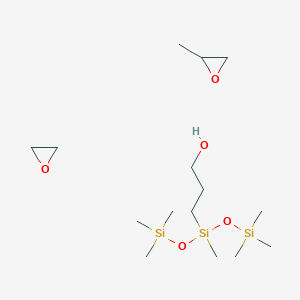![molecular formula C7H8O3 B135034 Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) CAS No. 132332-01-5](/img/structure/B135034.png)
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI), also known as 5-(Hydroxymethyl)furfural (HMF), is a chemical compound that is derived from the dehydration of sugars. It is a versatile platform chemical that has a wide range of applications in the chemical, pharmaceutical, and food industries. In
Mécanisme D'action
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) is a reactive compound that can undergo various chemical reactions. It can react with nucleophiles, such as amines, alcohols, and thiols, to form a range of derivatives. HMF can also undergo oxidation reactions to form various intermediates, such as Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)formyl-2-furancarboxylic acid and Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)hydroxymethyl-2-furancarboxylic acid.
Effets Biochimiques Et Physiologiques
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. HMF has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) has several advantages for lab experiments. It is a versatile platform chemical that can be easily synthesized from renewable resources. HMF can also be easily converted into various derivatives, making it a useful intermediate for the synthesis of other chemicals. However, HMF has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, which can complicate the analysis of its derivatives. In addition, the synthesis of HMF requires the use of acid catalysts, which can be hazardous and require careful handling.
Orientations Futures
There are several future directions for the research on Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI). One direction is the development of new and more efficient synthesis methods for HMF. Another direction is the investigation of new applications for HMF in the chemical, pharmaceutical, and food industries. Additionally, the study of the biochemical and physiological effects of HMF and its derivatives can lead to the development of new drugs and therapies. Finally, the development of new analytical methods for the detection and quantification of HMF and its derivatives can improve the accuracy and reliability of lab experiments.
Conclusion
In conclusion, Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) is a versatile platform chemical that has a wide range of applications in the chemical, pharmaceutical, and food industries. It is synthesized by the acid-catalyzed dehydration of hexoses and can be easily converted into various value-added chemicals. HMF has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While it has some limitations for lab experiments, there are several future directions for research on HMF, including the development of new synthesis methods, investigation of new applications, and study of its biochemical and physiological effects.
Méthodes De Synthèse
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) is synthesized by the acid-catalyzed dehydration of hexoses, such as glucose or fructose. The process involves the conversion of hexoses to HMF in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperatures. The yield of HMF is influenced by various factors, including the type of acid catalyst, reaction time, temperature, and solvent used.
Applications De Recherche Scientifique
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) has been extensively studied for its potential applications in various fields of research. It has been investigated as a renewable platform chemical for the production of chemicals and fuels. HMF can be converted into various value-added chemicals, such as levulinic acid, 2,Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)furandicarboxylic acid, and 2,Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)dimethylfuran, which have a wide range of applications in the chemical industry. It has also been studied as a potential drug intermediate due to its unique chemical properties.
Propriétés
Numéro CAS |
132332-01-5 |
|---|---|
Nom du produit |
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI) |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H8O3/c1-5(9)7-2-6(3-8)4-10-7/h2,4,8H,3H2,1H3 |
Clé InChI |
IGOYTTDPXAHPSS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CO1)CO |
SMILES canonique |
CC(=O)C1=CC(=CO1)CO |
Synonymes |
Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



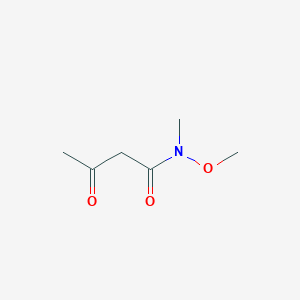
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
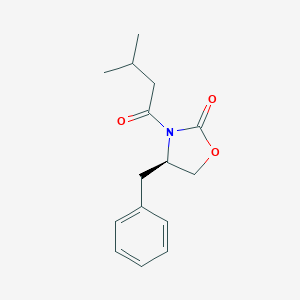
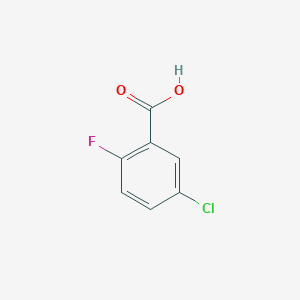

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)


